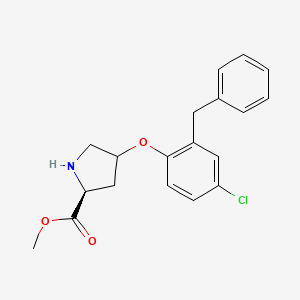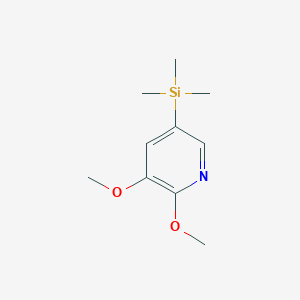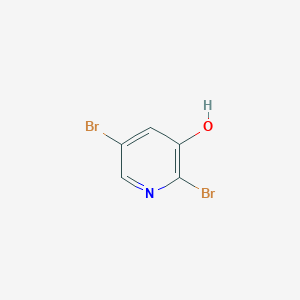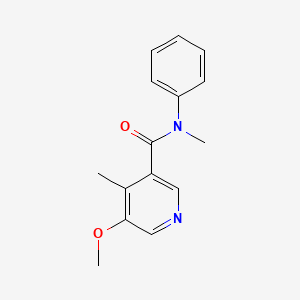
methyl (2S)-4-(2-benzyl-4-chlorophenoxy)pyrrolidine-2-carboxylate
説明
Methyl (2S)-4-(2-benzyl-4-chlorophenoxy)pyrrolidine-2-carboxylate (MBCP) is a synthetic chemical compound that has been investigated for its potential applications in a variety of scientific research areas. It is an analog of the neurotransmitter dopamine, and has been studied for its effects on the central nervous system. It has been used in research studies to investigate the effects of dopamine on behavior, cognition, and emotion.
作用機序
MBCP works by binding to the dopamine receptor in the brain. This binding activates the receptor, which results in the release of dopamine. The dopamine then binds to other receptors in the brain, resulting in the activation of various pathways involved in behavior, cognition, and emotion.
Biochemical and Physiological Effects
MBCP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, resulting in increased activity in the reward pathways. This increase in dopamine activity has been linked to enhanced learning and memory, as well as increased motivation and reward-seeking behavior. In addition, MBCP has been shown to have antidepressant-like effects, and to reduce anxiety-like behaviors in animal studies.
実験室実験の利点と制限
MBCP has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be used to study the effects of dopamine on behavior, cognition, and emotion. It is also relatively stable, and can be stored for long periods of time. However, there are some limitations to using MBCP in laboratory experiments. It is not as potent as other dopamine agonists, and its effects may not be as long-lasting. In addition, its effects may be difficult to replicate in different animal models.
将来の方向性
MBCP has potential applications in a variety of scientific research areas. It could be used to study the effects of dopamine on behavior, learning, and memory. It could also be used to study the effects of dopamine on the development of addiction-like behaviors. In addition, it could be used to study the effects of dopamine on the regulation of reward-seeking behavior. It could also be used to study the effects of dopamine on the development of depression-like behaviors. Finally, it could be used to study the effects of dopamine on the regulation of emotion.
科学的研究の応用
MBCP has been used to study the effects of dopamine on behavior, cognition, and emotion. It has been used in animal studies to investigate the effects of dopamine on behavior, learning, and memory. It has also been used to study the effects of dopamine on the development of addiction-like behaviors. In addition, MBCP has been used to study the effects of dopamine on the regulation of reward-seeking behavior.
特性
IUPAC Name |
methyl (2S)-4-(2-benzyl-4-chlorophenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-23-19(22)17-11-16(12-21-17)24-18-8-7-15(20)10-14(18)9-13-5-3-2-4-6-13/h2-8,10,16-17,21H,9,11-12H2,1H3/t16?,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGGXGUWDNLSDC-DJNXLDHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(CN1)OC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-4-(2-benzyl-4-chlorophenoxy)pyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B1389970.png)


![3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/structure/B1389974.png)

![Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate-methanol (2:1)](/img/structure/B1389976.png)
![[(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride](/img/structure/B1389980.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide](/img/structure/B1389983.png)
![N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1389984.png)
![3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide](/img/structure/B1389986.png)
![2-Bromo-N-{3-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide](/img/structure/B1389987.png)

![6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1389990.png)
